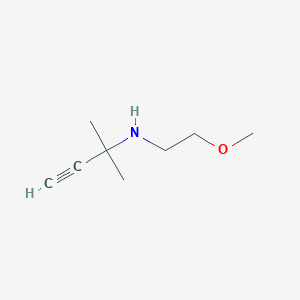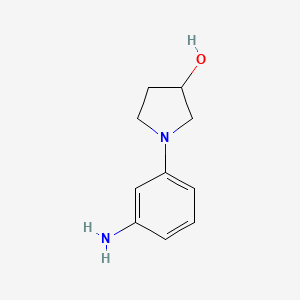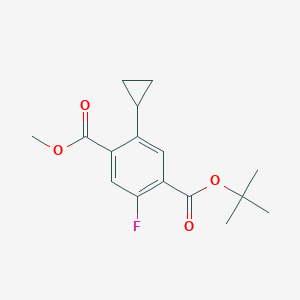
1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a fluoroethyl group, a methyl group, and an isobutyl group
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: This step often involves the use of fluoroethyl halides in the presence of a base to facilitate nucleophilic substitution.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine include:
1-(2-chloroethyl)-4-methyl-N-(2-methylpropyl)-1H-pyrazol-3-amine: This compound has a chloroethyl group instead of a fluoroethyl group, which can affect its reactivity and binding properties.
1-(2-fluoroethyl)-4-methyl-N-(2-ethylpropyl)-1H-pyrazol-3-amine: The presence of an ethyl group instead of an isobutyl group can influence its steric and electronic properties.
1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)-1H-imidazol-3-amine: The replacement of the pyrazole ring with an imidazole ring can alter its biological activity and target specificity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18FN3 |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H18FN3/c1-8(2)6-12-10-9(3)7-14(13-10)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
CYUUVCFDAORSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC(C)C)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B11744563.png)

![1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744581.png)

![4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11744593.png)
![3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11744600.png)
![1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine](/img/structure/B11744603.png)

![N-[(3,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744613.png)

![(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744625.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744629.png)
![Ethyl 3-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-yl)-3-oxopropanoate](/img/structure/B11744630.png)

